N,N-Diisopropylbenzothiazole-2-sulfenamide

Vulcanization Kinetics Scorch Safety Natural Rubber

Thick-walled rubber products such as tires and industrial hoses often suffer from premature vulcanization (scorch) before the article interior reaches cure temperature. N,N-Diisopropylbenzothiazole-2-sulfenamide (DIBS), a hindered secondary amine sulfenamide (Type III under ISO 11235:2023), is engineered to resolve this exact processing limitation. • Extended scorch safety vs. NOBS; supports elevated cure temperatures of 130-160°C for uniform cross-section cure. • Mid-range kinetic profile: provides greater processing safety than TBBS while delivering shorter cure cycles than DCBS. • Kinetic invariance of rate constant k₁ across varying formulation parameters ensures robust, predictable scale-up behavior.

Molecular Formula C13H18N2S2
Molecular Weight 266.4 g/mol
CAS No. 95-29-4
Cat. No. B1203013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropylbenzothiazole-2-sulfenamide
CAS95-29-4
Synonymsdipac
dipac (diluent)
Molecular FormulaC13H18N2S2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)SC1=NC2=CC=CC=C2S1
InChIInChI=1S/C13H18N2S2/c1-9(2)15(10(3)4)17-13-14-11-7-5-6-8-12(11)16-13/h5-10H,1-4H3
InChIKeyILSQBBRAYMWZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DIBS Specifications and Technical Profile


N,N-Diisopropylbenzothiazole-2-sulfenamide (DIBS, CAS 95-29-4) is a hindered secondary amine sulfenamide [1]. It functions as a delayed-action vulcanization accelerator for sulfur-curable elastomers . DIBS is formally recognized under ISO 11235:2023 as a standardized sulfenamide accelerator alongside CBS, TBBS, DCBS, and MBS [2], with industrial grade specifications typically requiring melting point ≥52°C, ash ≤0.5%, and moisture ≤0.5% [3].

Standardized sulfenamide accelerator under ISO 11235:2023
Hindered secondary amine (Type III) for delayed-action vulcanization
Industrial grade: mp ≥52°C, ash ≤0.5%, moisture ≤0.5%

Differentiating DIBS from Other Sulfenamides


Sulfenamide accelerators cannot be arbitrarily interchanged due to amine-substituent-dependent variations in scorch safety, cure kinetics, and crosslink density [1]. Steric and electronic factors derived from the amine moiety dictate both processing safety windows and ultimate vulcanizate properties, making direct substitution without reformulation and revalidation a material performance risk [2]. DIBS, classified as a hindered secondary amine sulfenamide (Type III) under ISO 11235, exhibits distinct kinetic behavior from unhindered secondary amines like CBS and MBS [3].

Amine substituent controls scorch safety, cure rate, and crosslink density — direct sulfenamide substitution may shift processing behavior.
Hindered secondary amine structure (DIBS) provides kinetic invariance; unhindered CBS/MBS show concentration-dependent rate changes — cure profiles are not interchangeable.
ISO 11235 classifies DIBS as Type III hindered sulfenamide; replacing with Type I/II accelerators may alter vulcanizate performance and require reformulation.

DIBS Comparative Evidence Guide


Scorch Safety: DIBS vs. NOBS

DIBS provides enhanced scorch safety relative to NOBS (N-oxydiethylene-2-benzothiazole sulfenamide) in natural rubber formulations [1]. This property enables higher processing temperatures of 130–160°C while maintaining vulcanization flatness [2].

Scorch safety
Head-to-head
Directionally longer scorch delay vs. NOBS; processing viable to 160°C with wide vulcanization plateau
Supports wider processing safety margins; reported rank
Natural rubber vulcanization; head-to-head comparison
Vulcanization Kinetics Scorch Safety Natural Rubber Sulfenamide Accelerators

Kinetic Stability: DIBS vs. CBS and MBTS

The hindered secondary amine structure of DIBS (designated DPBS in the 1965 kinetics study) confers kinetic stability absent in less hindered sulfenamides [1]. While CBS and MBTS show concentration-dependent changes in rate constant k1, DIBS maintains constant k1 across varying accelerator, sulfur, and stearic acid concentrations [1]. This kinetic insensitivity reflects the stability imparted by steric hindrance at the amine moiety [1].

Kinetic stability
Head-to-head
k1 remains constant across concentration changes (accelerator, sulfur, stearic acid); CBS and MBTS show concentration-dependent k1 variation
Formulation-insensitive cure kinetics; process robustness
1965 kinetics study; natural rubber sulfur vulcanization
Vulcanization Kinetics Steric Hindrance Reaction Rate Natural Rubber

Scorch Safety and Cure Rate Positioning

Sulfenamide accelerator activity varies systematically with amine substituent [1]. For scorch safety, the general ranking is CBS < TBBS < MOR < DCBS [1]. For cure rate, the inverse ranking applies: DCBS < MOR < CBS < TBBS [1]. Crosslink density at equal dosage follows DCBS < MOR < CBS < TBBS [1]. As a hindered secondary amine sulfenamide, DIBS occupies an intermediate position in these activity continuums [2].

Class activity rank
Class-level
Scorch safety: CBS
Mid-range balance between scorch delay and cure speed
General sulfenamide class behavior; ISO 11235 classification
Scorch time vs DCBS
Head-to-head
DIBS scorch time shorter than DCBS; cure rate comparable
Midpoint scorch safety option; avoids DCBS’s extended cure cycles
Natural rubber compounding; head-to-head evaluation
Nitrosamine safety
Head-to-head
DIBS: nitrosamine generation potential; TBSI: nitrosamine-safe, longer scorch delay, slower cure, improved reversion resistance
TBSI as compliant alternative where regulations apply; DIBS viable in unrestricted contexts
Review local nitrosamine regulations (e.g., TRGS 552, EU toy directives)
Sulfenamide Accelerators Scorch Safety Cure Rate Crosslink Density Rubber Compounding

Scorch Time: DIBS vs. DCBS

DCBS (N,N-dicyclohexyl-2-benzothiazolesulfenamide) exhibits longer scorch time than DIBS in natural rubber compounds, conferring higher operational safety, while vulcanization speed at processing temperature remains similar between the two accelerators [1]. This positioning establishes DIBS as the intermediate scorch-safety option when DCBS's extended delay is excessive and faster-acting sulfenamides pose scorch risk.

Scorch time vs DCBS
Head-to-head
DIBS scorch time shorter than DCBS; cure rate comparable
Midpoint scorch safety option; avoids DCBS’s extended cure cycles
Natural rubber compounding; head-to-head evaluation
Scorch Time Processing Safety Natural Rubber DIBS DCBS

TBSI as Nitrosamine-Safe Replacement for DIBS

As a secondary amine-based sulfenamide, DIBS is associated with nitrosamine formation during vulcanization, a known regulatory concern [1]. TBSI (N-t-butyl-2-benzothiazole sulfenimide), a primary amine-derived accelerator, has been directly evaluated as a nitrosamine-safe replacement for DIBS [2]. TBSI demonstrates longer scorch delay and slower cure characteristics than DIBS [2], with improved reversion resistance and storage stability [2]. Manufacturers have identified TBSI as a direct substitute for DIBS, NOBS, and DCBS where nitrosamine generation must be eliminated [3].

Nitrosamine safety
Head-to-head
DIBS: nitrosamine generation potential; TBSI: nitrosamine-safe, longer scorch delay, slower cure, improved reversion resistance
TBSI as compliant alternative where regulations apply; DIBS viable in unrestricted contexts
Review local nitrosamine regulations (e.g., TRGS 552, EU toy directives)
Nitrosamine Regulatory Compliance TBSI DIBS Accelerator Substitution

DIBS Application Scenarios


Extended Scorch Safety for Thick-Walled Parts

DIBS is suitable for thick-walled rubber products such as tires and industrial hoses where heat transfer limitations demand extended scorch safety to prevent premature vulcanization before the article interior reaches cure temperature [1]. The enhanced scorch delay relative to NOBS, combined with the ability to employ elevated vulcanization temperatures of 130–160°C, supports effective cure of thick cross-sections without surface overcure or center undercure [1].

Balanced Scorch Safety Formulations

DIBS serves as a mid-range scorch-safety accelerator when TBBS provides insufficient processing safety margin and DCBS imposes unacceptably long cure cycles [2][3]. The sulfenamide class activity continuum positions DIBS between these extremes, enabling formulators to balance production throughput against scorch risk [2].

Nitrosamine-Unrestricted Applications

DIBS remains a viable accelerator option in regions and market segments where secondary amine-based sulfenamides are still permitted and nitrosamine formation during vulcanization is not subject to strict regulatory prohibition [4]. In jurisdictions with active nitrosamine restrictions (e.g., those following German TRGS 552 or EU toy safety directives), users should instead evaluate primary amine-derived alternatives such as TBSI or TBBS, which have been directly validated as nitrosamine-safe replacements for DIBS [5].

Formulation-Insensitive Cure Kinetics

DIBS's characteristic kinetic invariance—where rate constant k1 remains stable across varying accelerator, sulfur, and stearic acid concentrations [6]—supports process development and scale-up activities. This property reduces cure behavior variability when compounding parameters fluctuate, providing a more robust and predictable vulcanization profile compared to CBS and MBTS systems [6].

Application
Selection Property
Validation Focus
Thick-walled rubber parts
Extended scorch delay; high-temperature processing capability
Cure uniformity in thick cross-sections; scorch safety margin
Mid-range scorch-cure balance
Intermediate activity between TBBS and DCBS
Throughput vs. scorch risk; cure cycle optimization
Nitrosamine-unrestricted regions
Secondary amine sulfenamide with controlled kinetics
Regulatory compliance screening; evaluate TBSI/TBBS where restrictions apply
Process development & scale-up
Stable cure kinetics (k1) across formulation changes
Cure variability reduction; process robustness vs. CBS/MBTS

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